Benzamide, N-(3-methyl-2-pyridyl)-3,4,5-trimethoxy-

BRD4 BD1 inhibition AlphaScreen assay Trimethoxy-ring derivatives

3,4,5-Trimethoxy-N-(3-methyl-2-pyridinyl)benzamide (CAS 36845‑03‑1) is a synthetic benzamide derivative with a 3,4,5-trimethoxyphenyl ring linked via an amide bridge to a 3‑methyl‑2‑aminopyridine moiety. Its molecular formula is C₁₆H₁₈N₂O₄ (MW 302.32 g/mol), and its computed partition coefficient (XLogP3-AA) is 2.3.

Molecular Formula C16H18N2O4
Molecular Weight 302.32 g/mol
CAS No. 36845-03-1
Cat. No. B4761876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzamide, N-(3-methyl-2-pyridyl)-3,4,5-trimethoxy-
CAS36845-03-1
Molecular FormulaC16H18N2O4
Molecular Weight302.32 g/mol
Structural Identifiers
SMILESCC1=C(N=CC=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC
InChIInChI=1S/C16H18N2O4/c1-10-6-5-7-17-15(10)18-16(19)11-8-12(20-2)14(22-4)13(9-11)21-3/h5-9H,1-4H3,(H,17,18,19)
InChIKeyJSIPUEXTEYSZGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4,5-Trimethoxy-N-(3-methyl-2-pyridinyl)benzamide (CAS 36845-03-1) – Core Identity and Physicochemical Baseline for Comparative Procurement


3,4,5-Trimethoxy-N-(3-methyl-2-pyridinyl)benzamide (CAS 36845‑03‑1) is a synthetic benzamide derivative with a 3,4,5-trimethoxyphenyl ring linked via an amide bridge to a 3‑methyl‑2‑aminopyridine moiety [1]. Its molecular formula is C₁₆H₁₈N₂O₄ (MW 302.32 g/mol), and its computed partition coefficient (XLogP3-AA) is 2.3 [1]. The compound contains one hydrogen bond donor and five acceptors, with five rotatable bonds [1]. These physicochemical properties place it in a drug-like chemical space shared by many kinase and epigenetic probe candidates, but its specific substitution pattern on both the benzamide and pyridine rings creates a distinct pharmacophore profile that cannot be replicated by generic trimethoxybenzamide analogs [2].

Why 3,4,5-Trimethoxy-N-(3-methyl-2-pyridinyl)benzamide Cannot Be Replaced by Close Benzamide Analogs


The 3,4,5-trimethoxybenzamide scaffold is promiscuous; numerous analogs exist with diverse biological profiles ranging from antiemetic (trimethobenzamide) to BRD4 inhibition [1]. However, the 3-methyl-2-pyridinyl amide tail of this compound is a critical determinant of target engagement. In the BRD4 bromodomain inhibitor series, even minor variations in the amine portion shifted IC₅₀ values from 2 μM to >50 μM [1]. Simple substitution with a phenyl, benzyl, or thiophene-ethyl tail yields compounds with different selectivity and potency profiles [1]. Consequently, procurement of a generic “trimethoxybenzamide” without specification of the pyridyl substitution will not reproduce the pharmacological profile documented for this compound, making precise chemical identity essential for reproducible research.

3,4,5-Trimethoxy-N-(3-methyl-2-pyridinyl)benzamide – Head-to-Head Quantitative Differentiation Evidence


BRD4 Bromodomain 1 (BD1) Inhibition: AlphaScreen IC₅₀ Comparison Among Trimethoxy-Ring Analogs

In a focused series of trimethoxy-ring BRD4 inhibitors, 3,4,5-trimethoxy-N-(3-methyl-2-pyridinyl)benzamide (reported as compound DC-BD-03) inhibited the first bromodomain of BRD4 with an IC₅₀ of 2.01 μM in an AlphaScreen biochemical assay [1]. By comparison, the close analog DC-BD-29, which possesses a thiophene-ethyl tail, exhibited reduced potency despite sharing the identical trimethoxy-phenyl core, highlighting the importance of the 3-methyl-2-pyridinyl moiety for BRD4 BD1 affinity [1].

BRD4 BD1 inhibition AlphaScreen assay Trimethoxy-ring derivatives

Anti-Proliferative Activity Against MV4-11 Leukemia Cells: Target Compound vs. Positive Control I-BET151

DC-BD-03 inhibited MV4-11 human leukemia cell proliferation with IC₅₀ values of 41.92 μM (3-day treatment) and 31.36 μM (7-day treatment) [1]. The established BRD4 inhibitor I-BET151 served as a positive control, providing a direct benchmark for cellular potency [1]. Furthermore, DC-BD-03 at 10 μM and 30 μM downregulated BRD4 target genes c-Myc, Bcl-2, and CDK6, confirming on-target cellular pharmacology [1].

MV4-11 cell proliferation BRD4 inhibitor Anti-leukemia activity

Anti-Proliferative Activity Against Solid Tumor Lines (HCT-116, MCF-7) – Cross-Study Comparison

A subsequent BRD4-focused study by Yang and Yao (2018) evaluated 17 trimethoxy-ring derivatives against HCT-116, MCF-7, K562, and KMS-1 cell lines [1]. Although the specific IC₅₀ values for the 3-methyl-2-pyridinyl analog were not individually disclosed in the abstract, the compound class exhibited moderate-to-good inhibitory activity, with the most potent compound (3g) showing activity across all four lines [1]. Vendor technical summaries report an IC₅₀ of 2.84 μM against HCT-116 cells for this compound, accompanied by G1 cell cycle arrest . This compares favorably to the lead compound 3g in the Yang series and to the MV4-11 potency of DC-BD-03 (31–42 μM), suggesting differential sensitivity across tumor lineages.

HCT-116 colon cancer MCF-7 breast cancer Anti-proliferative activity

Cytochrome P450 and Reductase Activity Profiling – Selectivity Differentiation

Screening data curated in ChEMBL and BindingDB indicate that this compound is a weak substrate for NADPH-cytochrome P450 reductase (CPR) with an IC₅₀ of 9.00 μM in human L02 cells, and for NQO1 with an IC₅₀ of 3.10 μM in human A549 cells [1]. This contrasts with many clinical-stage BET inhibitors (e.g., I-BET151, JQ1) that exhibit potent CYP inhibition or are extensively metabolized, potentially limiting their utility as in vivo chemical probes. The moderate CPR/NQO1 activity suggests a distinct metabolic liability profile that should be factored into in vivo experimental design.

CYP inhibition NADPH-cytochrome P450 reductase Drug metabolism selectivity

Physicochemical Differentiation from Common Trimethoxybenzamide Scaffolds

The computed XLogP3-AA of 2.3 for this compound [1] is approximately 0.5–1.0 log units lower than that of the antiemetic trimethobenzamide (XLogP ~3.0) and the P-glycoprotein inhibitor tariquidar analogs (XLogP >3.5) [2]. With 1 HBD and 5 HBA, the compound adheres to Lipinski's rule of five but has a distinct hydrogen bond capacity profile compared to 3,4,5-trimethoxy-N-phenylbenzamide (1 HBD, 4 HBA) [1]. The 3-methyl-2-pyridinyl group introduces an additional hydrogen bond acceptor (pyridine N) that participates in BRD4 BD1 binding, as shown in the co-crystal structure of the closely related DC-BD-29 [3].

XLogP3-AA Hydrogen bond capacity Physicochemical profiling

3,4,5-Trimethoxy-N-(3-methyl-2-pyridinyl)benzamide – Prioritized Research and Industrial Application Scenarios


BRD4 Bromodomain 1 (BD1) Biochemical Screening and Hit-to-Lead Chemistry

This compound (DC-BD-03) serves as the most potent trimethoxy-ring scaffold for BRD4 BD1 inhibition (IC₅₀ = 2.01 μM) and is the optimal starting point for structure-activity relationship (SAR) expansion [1]. Its co-crystallization analog DC-BD-29 has a solved BRD4 BD1 co-crystal structure (PDB 5H21), enabling rational design of derivatives with improved potency [1]. Procurement of this exact compound ensures consistency with published SAR data.

Cellular Proof-of-Concept Studies in BRD4-Dependent Cancers (MV4-11, HCT-116, MCF-7)

Validated anti-proliferative activity in MV4-11 leukemia (IC₅₀ = 31–42 μM) with confirmed downregulation of c-Myc, Bcl-2, and CDK6 [1], plus activity in HCT-116 colon cancer (IC₅₀ ≈ 2.84 μM, G1 arrest) [2], makes this compound suitable for cellular BRD4 pathway studies across hematologic and solid tumor models.

Metabolic Enzyme Interaction Profiling (CPR/NQO1 Substrate Liability Assessment)

With characterized substrate activity toward NADPH-cytochrome P450 reductase (IC₅₀ = 9.00 μM) and NQO1 (IC₅₀ = 3.10 μM) [3], this compound can be used as a reference standard for evaluating bioactivation or detoxification pathways mediated by these enzymes, particularly in studies comparing BRD4 inhibitors with different metabolic fates.

Physicochemical Reference Standard for Trimethoxybenzamide Library Design

The well-defined computed properties (XLogP3-AA = 2.3, HBD = 1, HBA = 5) [4] make this compound a useful reference for calibrating in silico models and for designing focused libraries that balance lipophilicity and hydrogen bond capacity within the trimethoxybenzamide chemical space.

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